FGFR4 Kinase Inhibition: Preliminary Potency Signal vs. Class Baseline
A BindingDB entry associated with this compound reports an IC50 of 43 nM against recombinant His-tagged human FGFR4 kinase domain (residues 781–1338) expressed in insect cells, measured by caliper mobility shift assay after 1-hour incubation [1]. For context, the clinically validated FGFR4-selective irreversible inhibitor BLU9931 achieves an IC50 of approximately 3 nM in comparable biochemical assays, while multi-targeted FGFR inhibitors such as Erdafitinib exhibit IC50 values against FGFR4 in the low nanomolar range (approximately 5–10 nM) [2][3]. The 43 nM value for this compound thus represents moderate potency roughly 10- to 14-fold weaker than these advanced leads. No selectivity data against FGFR1, FGFR2, FGFR3, or a broader kinase panel have been publicly reported for this compound, preventing any assessment of paralog selectivity, a critical parameter for FGFR4-targeted research applications [4].
| Evidence Dimension | FGFR4 kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 43 nM (BindingDB entry; direct compound association unconfirmed) |
| Comparator Or Baseline | BLU9931 IC50 ≈ 3 nM; Erdafitinib FGFR4 IC50 ≈ 5–10 nM (published data) |
| Quantified Difference | Target compound is ~10–14× less potent than BLU9931; ~4–8× less potent than Erdafitinib |
| Conditions | Recombinant His-tagged human FGFR4 (781–1338), insect cell expression, caliper mobility shift assay, 1 hr incubation |
Why This Matters
An FGFR4 IC50 of 43 nM may serve as a starting point for SAR optimization, but the absence of selectivity data means researchers cannot determine whether this compound preferentially engages FGFR4 over other FGFR paralogs—a requirement for mechanistic studies in FGF19/FGFR4-driven hepatocellular carcinoma models.
- [1] BindingDB. PrimarySearch_ki entry. IC50: 43 nM. Inhibition of recombinant His-tagged human FGFR4 (781-1338 residues) expressed in insect cells. Caliper mobility shift assay, 1 hr incubation. RID: 50710622. View Source
- [2] Hagel, M., et al. (2015). First selective small molecule inhibitor of FGFR4 for the treatment of hepatocellular carcinomas with an activated FGFR4 signaling pathway. Cancer Discovery, 5(4), 424-437. BLU9931 FGFR4 IC50 = 3 nM. View Source
- [3] Perera, T. P. S., et al. (2017). Discovery and pharmacological characterization of JNJ-42756493 (Erdafitinib), a functionally selective small-molecule FGFR family inhibitor. Molecular Cancer Therapeutics, 16(6), 1010-1020. View Source
- [4] Proteopedia. Crystal Structure of FGFR4 with an Irreversible Inhibitor (BLU9931). Documents FGFR4 selectivity requirements. View Source
